5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIHIQSGPAOFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorosalicylic acid and 4-fluorobenzyl alcohol.
Esterification: The 5-chlorosalicylic acid is esterified with 4-fluorobenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Amidation: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohols.
Esterification: Formation of esters.
Amidation: Formation of amides.
Scientific Research Applications
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can modulate receptor-ligand interactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyloxy group in the parent compound provides moderate electron-withdrawing effects compared to the stronger electron-donating methoxy group in 3d and 3g , which may enhance solubility but reduce electrophilic reactivity .
- Amino vs. Ether Linkages: Substitution of the benzyloxy group with an amino moiety (e.g., 3d, 3e) alters hydrogen-bonding capacity, as evidenced by higher melting points in these derivatives .
Key Findings :
- The parent compound is synthesized via benzylation of a hydroxybenzoic acid precursor, a route shared with other benzyloxy-substituted analogues .
- Derivatives like 175 require multi-step reactions involving formylation and hydrolysis, resulting in lower yields compared to direct benzylation .
- Sulfonylation (e.g., 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester) introduces bulkier substituents, which may complicate downstream functionalization .
Biological Activity
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with a chloro substituent at the 5-position and a 4-fluorobenzyl ether group. This specific arrangement contributes to its unique reactivity and biological interactions.
The biological activity of this compound is influenced by its ability to interact with various molecular targets. The presence of chlorine and fluorine enhances its binding affinity to specific enzymes and receptors, modulating biological pathways. The exact mechanisms are still being elucidated, but preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It potentially interacts with receptors related to metabolic processes, impacting conditions such as diabetes and obesity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, which suggests potential applications in treating bacterial infections.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 ± 1.5 | 50 |
| Escherichia coli | 12 ± 1.0 | 50 |
| Bacillus cereus | 18 ± 2.0 | 50 |
Anti-inflammatory Effects
In preclinical models, the compound has shown promise in reducing inflammation markers. A study involving lipopolysaccharide (LPS)-induced inflammation in mice revealed that administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
- Diabetic Retinopathy Model : In a study using streptozotocin-induced diabetic rats, treatment with this compound resulted in a significant reduction in retinal vascular leakage compared to untreated controls, suggesting potential therapeutic benefits for diabetic retinopathy .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .
Research Applications
The compound is being explored for various applications in drug development:
- Medicinal Chemistry : It serves as a building block for synthesizing derivatives with enhanced biological activity.
- Bioconjugation : Its reactive groups allow for modification of biomolecules, facilitating studies on protein interactions and functions.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2-[(4-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, reacting 5-chloro-2-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Adjust stoichiometry of 4-fluorobenzyl bromide to minimize side products like di-alkylated derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 5-amino-2-chloro-4-fluorobenzoic acid), which highlight risks of skin/eye irritation and respiratory sensitization .
- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of fine powders. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can crystallographic data for this compound be obtained and validated, particularly for resolving structural ambiguities?
Methodological Answer:
- Data Collection : Grow single crystals via slow evaporation (e.g., ethanol/water). Use X-ray diffraction (Cu-Kα radiation) and SHELX software (SHELXL for refinement, SHELXS for structure solution) .
- Validation : Check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis. Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .
Q. What strategies can address low yields or impurities in the final product during scale-up synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS or GC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis derivatives).
- Process Adjustments :
Q. How can computational methods predict the compound’s pharmacological activity, and what experimental assays validate these predictions?
Methodological Answer:
- In Silico Modeling :
- Experimental Validation :
Q. What analytical approaches resolve discrepancies in solubility or stability data reported in literature?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with HPLC quantification across pH buffers (1–13) and solvents (e.g., DMSO, PBS). Account for temperature effects via van’t Hoff analysis .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via UPLC. Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
